molecular formula C14H15N3O B565689 Ampalex-d10 CAS No. 1286653-21-1

Ampalex-d10

Cat. No.: B565689
CAS No.: 1286653-21-1
M. Wt: 251.355
InChI Key: ANDGGVOPIJEHOF-YRRFPNITSA-N
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Description

Ampalex-d10, also known as 1-(6-Quinoxalinylcarbonyl)piperidine-d10, is a deuterated form of Ampalex (CX-516). It is a positive allosteric modulator at AMPA receptors, which are a type of ionotropic glutamate receptor. This compound is primarily used in research settings to study the modulation of AMPA receptors and its potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ampalex-d10 involves the incorporation of deuterium atoms into the piperidine ring of Ampalex. The general synthetic route includes:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Ampalex-d10 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ampalex-d10 has several scientific research applications, including:

    Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study the structure and dynamics of AMPA receptors.

    Biology: Employed in studies to understand the modulation of synaptic transmission and plasticity.

    Medicine: Investigated for its potential therapeutic applications in treating neurological disorders such as Alzheimer’s disease, schizophrenia, and attention deficit hyperactivity disorder.

    Industry: Utilized in the development of new pharmacological agents targeting AMPA receptors .

Mechanism of Action

Ampalex-d10 exerts its effects by binding allosterically to AMPA receptors, enhancing their response to glutamate. This positive modulation increases the ion flow through the receptor channels, leading to enhanced synaptic transmission and plasticity. The primary molecular targets are the AMPA receptors, and the pathways involved include the glutamatergic signaling pathways .

Comparison with Similar Compounds

Ampalex-d10 is compared with other similar compounds such as:

This compound is unique due to its deuterated structure, which provides enhanced stability and allows for more precise studies in research settings.

Properties

IUPAC Name

(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)-quinoxalin-6-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c18-14(17-8-2-1-3-9-17)11-4-5-12-13(10-11)16-7-6-15-12/h4-7,10H,1-3,8-9H2/i1D2,2D2,3D2,8D2,9D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANDGGVOPIJEHOF-YRRFPNITSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC3=NC=CN=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])C(=O)C2=CC3=NC=CN=C3C=C2)([2H])[2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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